N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
The compound features a 6-methoxybenzothiazole core linked via an acetamide bridge to a 1,2,4-triazole ring substituted with a prop-2-enyl (allyl) group at position 4 and a pyridin-4-yl group at position 3. The sulfanyl (thioether) moiety connects the triazole to the acetamide (Figure 1). This structure combines heterocyclic motifs known for pharmacological relevance, including benzothiazoles (anticancer, antimicrobial) and triazoles (kinase inhibition, antifungal activity).
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S2/c1-3-10-26-18(13-6-8-21-9-7-13)24-25-20(26)29-12-17(27)23-19-22-15-5-4-14(28-2)11-16(15)30-19/h3-9,11H,1,10,12H2,2H3,(H,22,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIGECFPQFILKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(N3CC=C)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with methoxyacetic acid under acidic conditions.
Synthesis of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with an appropriate nitrile compound.
Coupling Reactions: The benzothiazole and triazole intermediates are then coupled using a suitable linker, such as a thioacetamide group, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis.
Comparison with Similar Compounds
Core Heterocycle Modifications
Benzothiazole vs. Benzimidazole/Indole Derivatives
- Benzimidazole Analogs: describes compounds like 9a-e, where a benzimidazole replaces the benzothiazole. These analogs exhibit similar acetamide-triazole linkages but differ in electronic properties.
- Indole Derivatives : highlights 6y , which incorporates an indole ring. Indole’s planar structure and hydrogen-bonding capability contrast with benzothiazole’s rigidity, suggesting divergent pharmacokinetic profiles.
Substituent Effects on Benzothiazole
Triazole Ring Substituents
Allyl (Prop-2-enyl) vs. Alkyl Groups
- Allyl groups may also participate in Michael addition reactions, affecting reactivity.
- Pyridin-4-yl vs. Pyridin-3-yl/2-yl : The pyridin-4-yl group in the target compound offers a distinct hydrogen-bonding geometry compared to pyridin-3-yl () or pyridin-2-yl (). Pyridin-4-yl’s nitrogen is para-positioned, enabling linear interactions with targets.
Sulfanyl vs. Sulfonyl/Sulfinyl Groups
- The sulfanyl (thioether) group in the target compound is less oxidized than sulfonyl () or sulfinyl moieties.
Structural and Physicochemical Comparison Table
*LogP values estimated using fragment-based methods.
Research Findings and Inferred Bioactivity
- Docking Studies : reports docking poses for analogs like 9c , showing interactions with enzymatic active sites via triazole and thiazole groups. The target compound’s pyridin-4-yl group may enhance binding to kinases or GPCRs through π-stacking.
- Synthetic Accessibility : Copper-catalyzed azide-alkyne cycloaddition () is a common method for triazole formation. The allyl group in the target compound may require optimized conditions to avoid side reactions.
- Metabolic Stability : Compared to trifluoromethyl analogs (), the methoxy group in the target compound may reduce CYP450-mediated metabolism, improving half-life.
Biological Activity
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, focusing on its anticancer and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a benzothiazole moiety that is known for its diverse biological activities. The presence of methoxy and triazole groups enhances its pharmacological profile. The molecular formula is with a molecular weight of approximately 373.44 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibition of cancer cell proliferation in various human cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A431 (epidermoid carcinoma) | 1.5 | Induction of apoptosis |
| A549 (non-small cell lung cancer) | 2.0 | Cell cycle arrest |
| H1299 (lung cancer) | 1.8 | Inhibition of migration |
The MTT assay results indicate that the compound effectively reduces cell viability, particularly in A431 and A549 cells, suggesting its potential as an anticancer agent .
Anti-inflammatory Effects
The compound's anti-inflammatory activity has been assessed through the measurement of pro-inflammatory cytokines such as IL-6 and TNF-α in cultured macrophages (RAW264.7). The results showed a significant reduction in cytokine levels upon treatment with the compound:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| IL-6 | 150 | 30 |
| TNF-α | 200 | 40 |
These findings suggest that this compound may serve as a dual-action therapeutic agent targeting both cancer and inflammation .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Apoptosis Induction : Flow cytometry results indicate that treatment leads to increased apoptotic cell death in cancer cells.
- Cell Cycle Arrest : The compound has been shown to induce G0/G1 phase arrest in treated cells, preventing further proliferation.
- Inhibition of Signaling Pathways : Western blot analyses reveal that the compound inhibits key signaling pathways such as AKT and ERK, which are critical for cell survival and proliferation .
Case Studies
A study conducted by Kamal et al. (2020) investigated various benzothiazole derivatives for their anticancer properties. Among these compounds, one derivative exhibited IC50 values comparable to those observed for N-(6-methoxy...) in A431 and A549 cells. This highlights the potential of benzothiazole derivatives in developing effective anticancer therapies.
Q & A
Q. Optimization factors :
- Temperature : Lower temperatures (0–25°C) reduce side-product formation during coupling steps .
- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
- Catalysts : Copper(I) iodide or Pd(PPh₃)₄ improve yields in cross-coupling steps .
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) and HPLC for final purity validation (>95%) .
Basic: How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
Answer:
Key characterization methods include:
- NMR spectroscopy :
- ¹H/¹³C NMR to verify regioselectivity of substitutions (e.g., methoxy at C6 of benzothiazole) and sulfur connectivity .
- 2D techniques (HSQC, HMBC) to resolve overlapping signals in the triazole-pyridine region .
- High-resolution mass spectrometry (HRMS) for molecular formula confirmation .
- FTIR to identify functional groups (e.g., C=O stretch at ~1670 cm⁻¹ in acetamide) .
Purity is assessed using HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis to detect impurities .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic configuration, and what software is recommended for refinement?
Answer:
Single-crystal X-ray diffraction is critical for:
Q. Software recommendations :
- SHELXL/SHELXS : For small-molecule refinement, especially with high-resolution (<1.0 Å) data. It handles twinning and anisotropic displacement parameters effectively .
- Olex2 or Mercury : For visualization and validation of hydrogen-bonding networks .
Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for bulky substituents like the allyl group .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) across studies?
Answer:
Contradictions may arise from:
- Assay variability : Standardize conditions (e.g., ATP concentration in kinase assays, cell passage number) .
- Solubility differences : Use DMSO stocks ≤0.1% to avoid precipitation in aqueous buffers .
- Structural analogs : Compare activity of derivatives (e.g., replacing prop-2-enyl with ethyl) to identify SAR trends .
Q. Mitigation strategies :
- Dose-response curves : Perform in triplicate with internal controls (e.g., staurosporine for kinase inhibition).
- Computational docking : Use AutoDock Vina to predict binding modes against target proteins (e.g., EGFR kinase) and validate via mutagenesis .
Advanced: What strategies optimize the compound’s synthetic yield while minimizing side-product formation?
Answer:
Yield optimization :
- Microwave-assisted synthesis : Reduces reaction time for triazole formation (e.g., 30 min at 120°C vs. 6h reflux) .
- Flow chemistry : Enhances reproducibility in thiol-ene reactions by precise control of residence time and temperature .
Q. Side-product mitigation :
- Scavenger resins : Use polymer-bound isocyanates to trap excess amines in coupling steps .
- In situ monitoring : Employ Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .
Basic: What are the compound’s stability profiles under varying storage conditions, and how should it be handled experimentally?
Answer:
Stability data :
- Thermal stability : Decomposes above 200°C (DSC analysis). Store at −20°C under inert gas (N₂/Ar) .
- Light sensitivity : Degrades upon prolonged UV exposure; use amber vials for solutions .
- Hydrolytic stability : Stable in pH 4–7 buffers for 24h; avoid strong acids/bases .
Handling : Prepare fresh solutions for biological assays and confirm stability via LC-MS before use .
Advanced: How can computational methods predict the compound’s metabolic pathways and potential toxicity?
Answer:
In silico tools :
- SwissADME : Predicts CYP450 metabolism sites (e.g., oxidation of allyl group to epoxide) .
- admetSAR : Estimates toxicity endpoints (e.g., hERG inhibition risk due to basic pyridine nitrogen) .
Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS/MS metabolite profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
